Cas no 944903-91-7 (5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde)
5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Trifluoromethyl-1h-benzoimidazole-2-carbaldehyde
- 6-(trifluoromethyl)-1H-benzimidazole-2-carbaldehyde
- 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde
- DTXSID70696297
- E77412
- AB42462
- PS-18100
- 6-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde
- UAXLBYYHIYNURW-UHFFFAOYSA-N
- SY322809
- SCHEMBL23782321
- AKOS017552350
- DB-263983
- 944903-91-7
- 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE, 5-TRIFLUOROMETHYL-
- 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde
- 5-(Trifluoromethyl)benzimidazole-2-carbaldehyde
- MFCD07778423
-
- MDL: MFCD18432486
- Inchi: 1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-4H,(H,13,14)
- InChI Key: UAXLBYYHIYNURW-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2=C(C=1)NC(C=O)=N2)(F)F
Computed Properties
- Exact Mass: 214.03539727g/mol
- Monoisotopic Mass: 214.03539727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 45.8Ų
5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061000873-1g |
2-Formyl-5-trifluoromethyl-1H-benzimidazole |
944903-91-7 | 98% | 1g |
$873.24 | 2023-08-31 | |
| Alichem | A061000873-5g |
2-Formyl-5-trifluoromethyl-1H-benzimidazole |
944903-91-7 | 98% | 5g |
$2291.06 | 2023-08-31 | |
| Alichem | A061000873-10g |
2-Formyl-5-trifluoromethyl-1H-benzimidazole |
944903-91-7 | 98% | 10g |
$2643.32 | 2023-08-31 | |
| Chemenu | CM155552-1g |
6-Trifluoromethyl-1H-benzoimidazole-2-carbaldehyde |
944903-91-7 | 95% | 1g |
$890 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0395-1g |
6-Trifluoromethyl-1H-benzoimidazole-2-carbaldehyde |
944903-91-7 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0395-5g |
6-Trifluoromethyl-1H-benzoimidazole-2-carbaldehyde |
944903-91-7 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0395-500mg |
6-Trifluoromethyl-1H-benzoimidazole-2-carbaldehyde |
944903-91-7 | 96% | 500mg |
4655.75CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1101991-1G |
5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde |
944903-91-7 | 97% | 1g |
$540 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1128887-500mg |
6-Trifluoromethyl-1H-benzoimidazole-2-carbaldehyde |
944903-91-7 | 95% | 500mg |
$1095 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1128887-1g |
6-Trifluoromethyl-1H-benzoimidazole-2-carbaldehyde |
944903-91-7 | 95% | 1g |
$1765 | 2024-07-28 |
5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde Suppliers
5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde
Comprehensive Overview of 5-(Trifluoromethyl)-1H-1,3-Benzodiazole-2-Carbaldehyde (CAS No. 944903-91-7)
5-(Trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde (CAS No. 944903-91-7) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzodiazole derivative is characterized by the presence of a trifluoromethyl group and an aldehyde functional group, which contribute to its unique chemical properties and reactivity. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, material science, and catalysis.
The molecular structure of 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde makes it a valuable building block in synthetic chemistry. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the stability and bioavailability of pharmaceutical compounds. Meanwhile, the aldehyde group offers versatile reactivity, enabling the formation of Schiff bases, imines, and other derivatives. These features align with current trends in medicinal chemistry, where researchers seek fluorinated compounds for their improved metabolic stability and membrane permeability.
In recent years, the demand for fluorinated heterocycles like 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde has surged, driven by their applications in the development of novel therapeutics. For instance, trifluoromethyl-containing compounds are frequently explored in oncology and CNS drug research due to their ability to modulate protein-ligand interactions. This compound’s potential as a pharmacophore or intermediate in multi-step syntheses makes it a subject of interest for academic and industrial laboratories alike.
From a synthetic perspective, 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde can be prepared through well-established routes involving cyclization and oxidation steps. Its purity and stability are critical for reproducible results, which is why analytical techniques such as HPLC, NMR, and mass spectrometry are often employed for characterization. The compound’s compatibility with modern green chemistry protocols, such as microwave-assisted synthesis or solvent-free reactions, further enhances its appeal in sustainable research initiatives.
Beyond pharmaceuticals, 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde has potential applications in material science. The benzodiazole core is a common motif in organic electronics, including OLEDs and photovoltaic materials. The introduction of a trifluoromethyl group can fine-tune electronic properties, such as bandgap and charge transport, making it relevant for next-generation optoelectronic devices. This dual applicability in life sciences and advanced materials underscores the compound’s versatility.
As the scientific community continues to explore fluorinated compounds, 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde stands out as a promising candidate for innovation. Its synthesis, reactivity, and applications are frequently discussed in peer-reviewed journals and patents, reflecting its growing importance. For researchers seeking reliable suppliers, ensuring high-quality standards and proper storage conditions (e.g., inert atmosphere, low temperature) is essential to maintain the compound’s integrity.
In conclusion, 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde (CAS No. 944903-91-7) represents a compelling example of how fluorinated heterocycles can bridge the gap between academic research and industrial applications. Its multifaceted utility in drug design, catalysis, and materials science positions it as a key player in the evolving landscape of specialty chemicals. Future studies may further unlock its potential, particularly in emerging fields like bioconjugation and metal-organic frameworks (MOFs).
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